molecular formula C21H23ClN4O4S B2905110 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1052532-23-6

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2905110
CAS No.: 1052532-23-6
M. Wt: 462.95
InChI Key: RGSSQXDTPRADQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acid” is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes . In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network .


Molecular Structure Analysis

The molecular formula of “2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acid” is C12H10N2O5 . The average mass is 262.218 Da and the monoisotopic mass is 262.058960 Da .


Physical and Chemical Properties Analysis

The compound “2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)acetic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 583.9±35.0 °C at 760 mmHg, and a flash point of 306.9±25.9 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The polar surface area is 104 Å2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound's derivatives have been explored for their antimicrobial properties. For instance, the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material has shown that many of these compounds possess good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

Polymer Synthesis

Optically active polyamides containing dioxoisoindolinyl units have been synthesized, showcasing the versatility of these compounds in materials science. These polymers are characterized by good solubility in polar organic solvents and interesting thermal properties, indicating potential applications in high-performance materials (K. Faghihi et al., 2010).

Anti-inflammatory and Analgesic Agents

Research into the design of new compounds for potential use as anti-inflammatory and analgesic agents includes the synthesis of paracetamol analogues. These efforts focus on environmentally friendly synthesis routes and the exploration of novel molecules with improved efficacy and safety profiles (Y. Dathu Reddy et al., 2014).

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S.ClH/c1-11(2)24-8-7-14-15(9-24)30-19(17(14)18(22)27)23-16(26)10-25-20(28)12-5-3-4-6-13(12)21(25)29;/h3-6,11H,7-10H2,1-2H3,(H2,22,27)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSSQXDTPRADQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.